Product packaging for 2-Bromo-6,6-dimethyl-1-heptene(Cat. No.:CAS No. 1378875-03-6)

2-Bromo-6,6-dimethyl-1-heptene

Cat. No.: B3003221
CAS No.: 1378875-03-6
M. Wt: 205.139
InChI Key: LGMSMOZGTVRSQZ-UHFFFAOYSA-N
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Description

2-Bromo-6,6-dimethyl-1-heptene ( 1378875-03-6) is an organobromine compound with the molecular formula C9H17Br and a molecular weight of 205.14 . This compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the study of structure-reactivity relationships. Historical research has demonstrated that halides such as 6-bromo-6-methyl-1-heptene are functional in condensation reactions with Grignard reagents like methylmagnesium bromide, with the double bond in the ε-position relative to the halogen not inhibiting reactivity . This makes it a useful model substrate for investigating the influence of alkene positioning on the outcome of elimination and substitution reactions, adhering to principles like Zaitsev's rule . The compound is typically characterized by its SMILES code, C=C(Br)CCCC(C)(C)C . Researchers are directed to consult the relevant Safety Data Sheet for proper handling protocols. This product is intended for research purposes and is not approved for human or veterinary diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17Br B3003221 2-Bromo-6,6-dimethyl-1-heptene CAS No. 1378875-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6,6-dimethylhept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-8(10)6-5-7-9(2,3)4/h1,5-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMSMOZGTVRSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 6,6 Dimethyl 1 Heptene and Analogous Structures

Direct Bromination Approaches

Direct bromination methods aim to introduce a bromine atom onto an alkene precursor in a single or two-step sequence. The primary challenge in the synthesis of 2-bromo-1-alkenes is achieving regioselectivity, specifically avoiding the formation of the isomeric 1-bromo-1-alkene and preventing allylic bromination, which is often thermodynamically favored. libretexts.orglibretexts.org

Regioselective Bromination of Unsaturated Hydrocarbons

The bromination of unsaturated hydrocarbons like 6,6-dimethyl-1-heptene (B7976473) can proceed through different pathways depending on the reaction conditions. While electrophilic addition of bromine (Br₂) across the double bond is a classic reaction, achieving the specific vinylic bromide product requires careful control. masterorganicchemistry.com

A common strategy involves a two-step sequence:

Addition: The terminal alkene reacts with molecular bromine (Br₂) in an inert solvent, such as dichloromethane (B109758), to form the vicinal dibromide, 1,2-dibromo-6,6-dimethyl-heptane. masterorganicchemistry.com

Elimination: The resulting dibromide is then treated with a base to induce dehydrobromination. The choice of base and reaction conditions is critical to selectively form the desired 2-bromo-1-alkene over the thermodynamically more stable internal alkene.

In contrast, radical substitution at the allylic position is a competing reaction, particularly under conditions of low bromine concentration, often achieved using N-bromosuccinimide (NBS) with light or a radical initiator. chadsprep.commasterorganicchemistry.commasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, preferentially abstracts a hydrogen from the carbon adjacent to the double bond due to the resonance stabilization of the resulting allylic radical. libretexts.orglibretexts.orgyoutube.com For a substrate like 6,6-dimethyl-1-heptene, this would undesirably yield 3-bromo-6,6-dimethyl-1-heptene. Therefore, to obtain the target vinylic bromide, conditions favoring electrophilic addition-elimination are necessary over those promoting radical allylic substitution.

Oxidative Bromination Strategies for Terminal Olefins

Oxidative bromination generates an electrophilic bromine species in situ, providing an alternative to using hazardous molecular bromine directly. researchgate.net These methods often employ a simple bromide salt (e.g., HBr, KBr) in combination with an oxidant.

A variety of oxidizing systems have been developed for the bromination of olefins. For instance, pairing hydrogen bromide (HBr) with an oxidant like dimethyl sulfoxide (B87167) (DMSO) can convert alkenes to 1,2-dibromo alkanes, which can then undergo elimination. acs.org Other systems use hydrogen peroxide (H₂O₂) as a clean oxidant. researchgate.net A catalytic system of ammonium (B1175870) vanadate (B1173111) (NH₄VO₃) with H₂O₂ and KBr has been shown to be effective for the bromination of various organic substrates, including alkenes. researchgate.net

Another approach involves using Selectfluor in combination with a bromide salt like potassium bromide (KBr). nih.gov This system is believed to generate a reactive electrophilic bromine species ("Br⁺") that is attacked by the alkene, leading to the formation of a cationic intermediate, which is then trapped by the bromide anion. nih.gov This method has proven effective for the dihalogenation of a range of olefins, including aliphatic and cyclic alkenes, in high yields. nih.gov

Substrate TypeBromine SourceOxidantCatalyst/AdditiveProduct TypeYieldReference
Aliphatic AlkeneHBrDMSONoneVicinal DibromideGood to Excellent acs.org
Styrene (B11656) DerivativesHBrDMSONoneBromohydrin- acs.org
AlkenesKBrSelectfluorNoneVicinal Dibromide98% nih.gov
Alkenes/AlkynesKBr/HBrH₂O₂NH₄VO₃Bromo-derivative- researchgate.net

Electrochemical Bromofunctionalization as a Sustainable Pathway

Electrochemistry offers a sustainable and highly controllable method for generating reactive bromine species from stable bromide salts like KBr or HBr, avoiding the need for chemical oxidants and reducing waste. mdpi.comcapes.gov.brmdpi.com The anodic oxidation of bromide ions produces bromine in situ at a controlled rate. encyclopedia.pub

This technique has been successfully applied to the bromination and bromofunctionalization of alkenes. mdpi.com Depending on the solvent system and reaction parameters, various products can be obtained.

Dibromination: In an undivided cell, bromide can be oxidized at the anode to bromine, which then reacts with the alkene. This method has been used for the large-scale synthesis of dibrominated products with high current efficiency. rsc.org

Bromohydrin Formation: When the reaction is conducted in the presence of water, the intermediate bromonium ion can be trapped by water to form bromohydrins. bohrium.comresearchgate.net The use of a flow reactor can enhance safety and control over these reactions. bohrium.com

Bromoetherification: Similarly, using an alcohol as the solvent or nucleophile leads to the formation of β-bromoethers. thieme-connect.de

The mechanism often involves the electrochemically generated bromine radical adding to the alkene, followed by further oxidation and reaction with a nucleophile. acs.org This green methodology is highly versatile and has been applied to a wide range of alkenes, demonstrating excellent functional group tolerance. mdpi.comencyclopedia.pub

Reaction TypeBromide SourceNucleophile/SolventKey FeaturesReference
Vicinal DibrominationHBrCH₃CN/CH₂Cl₂Scalable to 50.9 g, exclusive trans-addition for internal alkenes. rsc.org
Bromohydrin FormationHBrH₂O/MeCNOptimized in a flow reactor; graphite (B72142) anode favored. bohrium.com
BromoalkoxylationKBrROH/DMSORequires acid additive for high selectivity. researchgate.net
Bromoether SynthesisCH₂Br₂AlcoholMetal-free conditions, involves bromine radical. thieme-connect.de

Functional Group Interconversion Routes

An alternative to direct bromination of an alkene involves synthesizing the target molecule from a precursor that already contains some of the required structural features. These routes rely on the interconversion of functional groups, such as alcohols.

Dehydration of Branched Alcohols to Terminal Bromoalkenes

This pathway would theoretically start from a branched alcohol, such as 6,6-dimethylheptan-1-ol or 6,6-dimethylheptan-2-ol. The synthesis would involve dehydration to form the corresponding alkene, 6,6-dimethyl-1-heptene, followed by one of the bromination methods described in section 2.1. However, the dehydration of secondary alcohols can often lead to a mixture of alkene isomers (Zaitsev and Hofmann products), which would necessitate a purification step. A one-pot dehydration-bromination is conceivable but would require careful selection of reagents to control the competing reactions and ensure the desired regioselectivity of the final product. General methods for converting primary alcohols to alkyl bromides typically use HBr with sulfuric acid, but these conditions can promote rearrangements and are less suitable for secondary and tertiary alcohols where elimination is a major side reaction. orgsyn.org

Halogenation of Precursor Alcohols

A more controlled approach involves the halogenation of a carefully chosen alcohol precursor. The conversion of an alcohol's hydroxyl group to a bromide is a fundamental transformation in organic synthesis. nih.govorganic-chemistry.org

One viable strategy begins with an enolizable ketone, such as 6,6-dimethyl-2-heptanone. Ketones can be converted into vinyl halides using reagents like triphenyl phosphite (B83602) in the presence of a halogen source. acs.org This method proceeds under mild conditions and provides good to excellent yields of the desired vinyl halide. acs.org

Another potential precursor is an allylic alcohol. While the direct S_N2 displacement of an activated allylic alcohol typically yields an allylic halide, other transformations are possible. nih.gov For example, under Moffatt-Sworn conditions (using oxalyl chloride/bromide and DMSO), aryl allylic alcohols can undergo a tandem oxidation-halogenation to produce halogenated unsaturated ketones. acs.org This highlights how a precursor alcohol can be used to generate a different functionalized olefin. For the synthesis of 2-bromo-6,6-dimethyl-1-heptene, a more direct route involves the deoxygenative halogenation of a suitable alcohol. Reagent systems based on triphenylphosphine (B44618) (Ph₃P) and a halogen source like 1,2-dibromoethane (B42909) are effective for converting various alcohols, including tertiary ones, into the corresponding bromides. acs.org

Precursor TypeReagent SystemProduct TypeKey FeaturesReference
Enolizable Ketones(PhO)₃P-HalogenVinyl HalidesProceeds under mild conditions. acs.org
Aryl Allylic AlcoholsOxalyl Bromide/DMSOBrominated Unsaturated KetonesTandem oxidation/halogenation. acs.org
Primary, Secondary, Tertiary AlcoholsPh₃P/BrCH₂CH₂BrAlkyl BromidesEffective deoxygenative halogenation. acs.org
AlcoholsThiourea (catalyst) + Halogen SourceAlkyl HalidesMild conditions, tolerates a broad range of functional groups. organic-chemistry.org

Stereocontrolled Synthesis Techniques

Stereocontrolled synthesis enables the selective formation of a single stereoisomer, which is paramount when a molecule's biological activity or physical properties are dependent on its three-dimensional structure. For bromoalkenes like this compound, this involves controlling both the E/Z configuration of the alkene and, in applicable cases, the chirality of the molecule.

The geometric configuration of the double bond in bromoalkenes significantly influences their reactivity and the stereochemistry of subsequent transformations. Several methods have been developed to control the E/Z selectivity during the synthesis of vinyl bromides.

One effective strategy involves the Wittig reaction and its variants . The reaction of an aldehyde with a phosphorus ylide is a classic method for alkene synthesis. To introduce a bromine atom at the double bond, a bromo-substituted ylide is required. For instance, the use of β-oxido phosphonium (B103445) ylides, generated in situ from aldehydes and Wittig reagents, can react with electrophilic bromine sources to form predominantly E-bromo-substituted alkenes. organic-chemistry.org The stereochemical outcome is sensitive to the structure of the reactants. organic-chemistry.org

Another powerful approach is the hydrobromination of alkynes . The addition of HBr across a terminal alkyne can, in principle, yield the desired 1-bromoalkene. However, controlling the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity can be challenging. Catalytic methods, such as the anti-Markovnikov hydrobromination of terminal alkynes using specific catalysts, can afford terminal E-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org

Bromodecarboxylation reactions also offer a pathway to vinyl bromides. For example, the microwave-assisted reaction of 3-arylpropenoic acids with N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate (B1210297) can produce (E)-β-arylvinyl bromides in short reaction times. organic-chemistry.org A highly stereoselective synthesis of (Z)-1-bromo-1-alkenes can be achieved through the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org This method has proven effective for both aromatic and aliphatic substrates, although steric hindrance can impact stereoselectivity. organic-chemistry.org

Metal-catalyzed cross-coupling and related reactions provide versatile routes. A one-pot synthesis of (E)-β-aryl vinyl bromides from styrenes involves a ruthenium-catalyzed silylative coupling followed by halodesilylation with an N-halosuccinimide. organic-chemistry.org Furthermore, the stereoselective synthesis of trisubstituted vinyl bromides can be achieved through the addition of alkynes to oxocarbenium ions, a reaction promoted by MgBr₂·OEt₂ which acts as both a Lewis acid and a bromide source, yielding products with high E:Z selectivity. nih.gov

The following table summarizes various methods for controlling olefin geometry in bromoalkene synthesis:

Method Reactants Reagents/Catalyst Primary Product Geometry Reference
Wittig-type ReactionAldehydes, Wittig reagentsElectrophilic bromine sourcePredominantly E organic-chemistry.org
Anti-Markovnikov HydrobrominationTerminal alkynesSpecific catalystsE organic-chemistry.org
Bromodecarboxylation3-Arylpropenoic acidsNBS, cat. LiOAc, microwaveE organic-chemistry.org
Debrominative Decarboxylationanti-2,3-Dibromoalkanoic acidsEt₃N, DMF, microwaveZ organic-chemistry.org
Silylative Coupling/HalodesilylationStyrenesRu catalyst, N-halosuccinimideE organic-chemistry.org
Addition to Oxocarbenium IonsAlkynes, AcetalsMgBr₂·OEt₂High E nih.gov

Introducing chirality into bromoalkene structures like this compound requires asymmetric synthesis techniques. Chiral auxiliaries and asymmetric catalysis are two primary strategies to achieve this. uwindsor.cayork.ac.ukyoutube.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. york.ac.ukwikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgnumberanalytics.com For the synthesis of chiral bromoalkenes, a chiral auxiliary could be incorporated into the substrate prior to the introduction of the bromoalkene functionality. For example, in an aldol (B89426) reaction employing a chiral auxiliary like an oxazolidinone, a chiral alcohol can be produced. wikipedia.org Subsequent manipulation of this alcohol and the introduction of a bromine atom could lead to a chiral bromoalkene. The stereochemistry of the final product is controlled by the steric and electronic properties of the chiral auxiliary during the key bond-forming step. wikipedia.org

Asymmetric catalysis , on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. uwindsor.camdpi.com This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. youtube.com In the context of bromoalkene synthesis, a chiral catalyst could be employed in several ways. For instance, a palladium-catalyzed enantioselective α-alkenylation of alkylamines with vinyl bromides has been reported, demonstrating the use of a chiral palladium complex to create chiral allylic amines. acs.org While this example focuses on the reaction of a vinyl bromide, similar principles can be applied to the synthesis of chiral bromoalkenes themselves. For example, an enantioselective diboration of terminal alkenes followed by cross-coupling can produce chiral products. nih.gov Adapting such a strategy to incorporate bromine could provide a route to chiral bromoalkenes.

The development of catalytic asymmetric methods for the direct synthesis of chiral bromoalkenes is an active area of research. These methods often rely on the design of specific chiral ligands that coordinate to a metal center and create a chiral environment for the reaction to occur. rsc.org

The table below provides a conceptual overview of how these asymmetric strategies could be applied to bromoalkene synthesis:

Strategy Description Key Features Potential Application to Bromoalkene Synthesis Reference
Chiral AuxiliaryA temporary chiral group directs the stereoselective formation of a new stereocenter.High diastereoselectivity, auxiliary can often be recycled.An auxiliary attached to a precursor molecule guides the stereoselective introduction of the bromoalkene moiety. york.ac.ukwikipedia.orgnumberanalytics.com
Asymmetric CatalysisA chiral catalyst creates a chiral environment, leading to an enantiomerically enriched product.High enantioselectivity, low catalyst loading, high atom economy.A chiral metal complex catalyzes a reaction, such as hydrobromination or a coupling reaction, to form a chiral bromoalkene. uwindsor.camdpi.com

Elucidating Reaction Mechanisms and Reactivity Profiles of 2 Bromo 6,6 Dimethyl 1 Heptene

Electrophilic Addition Reactions at the Terminal Alkene Moiety

The terminal double bond in 2-Bromo-6,6-dimethyl-1-heptene is susceptible to attack by electrophiles. These reactions proceed through various mechanisms, leading to a range of saturated products.

The addition of hydrogen halides, such as hydrogen bromide (HBr), to this compound can proceed via two primary mechanistic pathways, depending on the reaction conditions.

Ionic (Markovnikov) Addition: In the absence of radical initiators, the reaction follows an electrophilic addition mechanism. The electron-rich π-bond of the alkene attacks the electrophilic hydrogen of HBr. youtube.com This protonation occurs at the less substituted carbon (C1) to form the more stable carbocation intermediate at the more substituted carbon (C2), in accordance with Markovnikov's rule. youtube.com The resulting secondary vinylic carbocation is then attacked by the bromide ion nucleophile to yield the final product, 2,2-dibromo-6,6-dimethylheptane. Due to the presence of the electron-withdrawing bromine atom on the double bond, this initial protonation step is slower than in a simple alkene. The stability of the carbocation is a key factor driving the regioselectivity of the addition. masterorganicchemistry.com

Radical (Anti-Markovnikov) Addition: When the reaction is conducted in the presence of peroxides (ROOR) and heat or UV light, the mechanism shifts to a free-radical chain reaction. masterorganicchemistry.com The peroxide initiates the formation of a bromine radical from HBr. masterorganicchemistry.com This bromine radical then adds to the terminal alkene at the less substituted carbon (C1), leading to the formation of a more stable secondary radical at C2. masterorganicchemistry.com This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to form the anti-Markovnikov product, 1,2-dibromo-6,6-dimethylheptane, and regenerates a bromine radical to continue the chain reaction. masterorganicchemistry.com

Table 1: Regiochemical Outcomes of HBr Addition to this compound

Reaction Condition Mechanism Intermediate Major Product
HBr (dark, no peroxides)Ionic (Electrophilic Addition)Secondary Carbocation at C22,2-Dibromo-6,6-dimethylheptane
HBr, Peroxides (ROOR), heat/lightFree RadicalSecondary Radical at C21,2-Dibromo-6,6-dimethylheptane

The addition of molecular bromine (Br₂) across the double bond of this compound is a classic example of electrophilic halogenation. The reaction is initiated by the polarization of the Br-Br bond as it approaches the nucleophilic alkene. This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both C1 and C2, and a bromide ion (Br⁻).

The reaction concludes with the nucleophilic attack of the bromide ion on one of the carbons of the bromonium ion ring. This attack occurs from the face opposite to the bridging bromine atom, resulting in an anti-addition stereochemical outcome. The ring opening leads to the formation of a vicinal tribromide, 1,2,2-tribromo-6,6-dimethylheptane.

Acid-catalyzed hydration of the alkene moiety in this compound involves the addition of water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism is analogous to the ionic addition of HBr.

Protonation: The alkene is protonated by the acid catalyst at the C1 position, following Markovnikov's rule to generate the more stable secondary carbocation at C2.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A final deprotonation step by a water molecule or conjugate base regenerates the acid catalyst and yields the final product, 2-bromo-6,6-dimethylheptan-2-ol.

The stereochemistry of electrophilic addition reactions to this compound is dictated by the mechanism and the nature of the intermediate formed.

HBr Addition (Ionic): The carbocation intermediate formed at C2 is planar (sp² hybridized). The subsequent attack by the bromide ion can occur from either face with equal probability. As the starting material is achiral and no new stereocenters are formed (C2 already has two identical bromine atoms in the product), the product is achiral.

Halogenation (Bromine Addition): The mechanism involving a cyclic bromonium ion intermediate necessitates an anti-addition pathway. The incoming nucleophile (Br⁻) attacks from the side opposite to the initial electrophilic bromine. This results in the two bromine atoms being added to opposite faces of the original double bond.

Acid-Catalyzed Hydration: Similar to ionic HBr addition, the planar carbocation intermediate allows for nucleophilic attack by water from either face. Since this reaction creates a new chiral center at C2, a racemic mixture of (R)- and (S)-2-bromo-6,6-dimethylheptan-2-ol would be expected.

Table 2: Summary of Stereochemical Outcomes

Reaction Intermediate Stereochemical Pathway Product Stereochemistry
Ionic HBr AdditionPlanar CarbocationSyn and Anti additionAchiral Product
Bromine AdditionCyclic Bromonium IonAnti additiontrans relationship between added atoms
Acid-Catalyzed HydrationPlanar CarbocationSyn and Anti additionRacemic Mixture

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in this compound is attached to an sp²-hybridized carbon, classifying it as a vinylic halide. This structural feature significantly reduces its reactivity towards common nucleophilic substitution pathways.

Mechanistic studies on vinylic halides have shown that they are generally unreactive under standard SN1 and SN2 conditions.

SN2 Inactivity: The SN2 mechanism is disfavored for several reasons. The carbon-bromine bond is stronger and shorter than in a saturated alkyl halide due to the sp² hybridization of the carbon. Furthermore, the electron density of the π-bond repels the incoming nucleophile, and the geometry of the molecule hinders the required backside attack.

SN1 Inactivity: The SN1 pathway is also highly unfavorable because it would require the formation of a vinylic carbocation. This type of carbocation is highly unstable because the positive charge resides on an sp-hybridized carbon, which is more electronegative than an sp³-hybridized carbon, and the linear geometry prevents effective stabilization by hyperconjugation.

Displacement of the bromine atom in this compound would, therefore, necessitate forcing conditions, such as high temperatures and pressures, or the use of a strong base, which might proceed through an elimination-addition mechanism involving a strained heptyne intermediate. Alternatively, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) provide a modern and effective method for the functionalization of vinylic halides, proceeding through entirely different organometallic mechanistic cycles.

Competitive Elimination Pathways (Dehydrohalogenation)

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically leading to the formation of an alkene. wikipedia.org In the case of alkyl halides, this reaction is often promoted by a strong base. wikipedia.orglibretexts.org The reaction is also referred to as a β-elimination reaction, as a proton is removed from the carbon atom adjacent (in the β-position) to the carbon bearing the halogen.

For an alkyl halide such as this compound, the presence of a strong base can initiate a competitive elimination pathway. The reactivity of haloalkanes in dehydrohalogenation follows the order: Tertiary > Secondary > Primary. libretexts.org The reaction with a strong base like potassium hydroxide (B78521) in an ethanol (B145695) solvent typically results in the formation of an alkene. wikipedia.org

The specific products of the dehydrohalogenation of this compound would depend on the reaction conditions and the base used. The regioselectivity of the elimination (i.e., which β-hydrogen is removed) will determine the position of the newly formed double bond. Generally, more substituted alkenes are the major products in such reactions. libretexts.org

ReactantReagentProduct(s)Reaction Type
This compoundStrong Base (e.g., KOH)AlkenesDehydrohalogenation

Oxidative Transformations of the Terminal Bromoalkene

The terminal bromoalkene functionality in this compound allows for a variety of oxidative transformations, leading to the formation of different functional groups.

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds in alkenes. youtube.com The reaction involves treating the alkene with ozone (O₃), followed by a workup step that determines the final products. A reductive workup, often using dimethyl sulfide (B99878) (DMS) or zinc and water, yields aldehydes or ketones. youtube.com

When this compound undergoes ozonolysis, the double bond is cleaved. This process results in the formation of two carbonyl-containing fragments. youtube.com The specific structure of these fragments depends on the substituents on the original double bond.

ReactantReagentsProductsReaction Type
This compound1. O₃ 2. DMS or Zn/H₂OCarbonyl CompoundsOzonolysis

A recently developed method allows for the synthesis of α-bromoketones from bromoalkenes through a hypervalent iodine-catalyzed oxidative hydrolysis reaction. nih.govbeilstein-journals.orgresearchgate.net This process is operationally simple and provides access to both symmetrical and unsymmetrical dialkyl α-bromoketones in moderate yields. nih.govbeilstein-journals.orgresearchgate.net The reaction can tolerate sterically hindered bromoalkenes. beilstein-journals.org

The proposed catalytic cycle involves the formation of a phenyl tosyloxy iodonium (B1229267) intermediate from catalytic [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). nih.govbeilstein-journals.org The bromoalkene then associates with this intermediate, followed by the attack of tosyloxy or water. nih.govbeilstein-journals.org Expulsion of the bromide anion and subsequent SN2 attack by the bromide anion leads to the formation of the dialkyl α-bromoketone. nih.govbeilstein-journals.org

ReactantCatalyst/ReagentsProductReaction Type
This compoundCatalytic HTIB, TsOH·H₂O1-Bromo-6,6-dimethyl-2-heptanoneOxidative Hydrolysis

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are versatile methods for forming new carbon-carbon bonds by coupling an organometallic reagent with an organic halide. youtube.com These reactions, such as the Suzuki and Stille couplings, are widely used in synthesis. researchgate.net

In the context of this compound, which is a vinyl halide, it can participate in palladium-catalyzed cross-coupling reactions with other organometallic reagents. nih.gov A general scheme for such a reaction involves the oxidative addition of the vinyl halide to a palladium(0) complex, followed by transmetalation with an organometallic partner and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com For instance, a palladium-catalyzed three-component coupling of vinyl triflates and boronic acids to alkenes has been reported, which proceeds through a Pd(0)-initiated pathway. nih.gov

Reactant 1Reactant 2CatalystProductReaction Type
This compoundOrganometallic Reagent (e.g., Vinylboronic acid)Palladium Catalyst (e.g., Pd(PPh₃)₄)Coupled DieneCross-Coupling (e.g., Suzuki)

Nickel-Catalyzed Cross-Electrophile Coupling of Vinyl Bromides

Nickel-catalyzed cross-electrophile coupling has surfaced as a powerful and innovative strategy for carbon-carbon bond formation, offering a distinct alternative to traditional cross-coupling methods that rely on pre-formed organometallic nucleophiles. nih.gov This methodology facilitates the direct coupling of two different electrophiles, such as the vinyl bromide this compound and an alkyl or aryl halide, through the action of a nickel catalyst and a stoichiometric reductant. nih.govyoutube.com The process is particularly adept at constructing C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds, which can be challenging to form using other synthetic approaches. youtube.com

The reaction's core advantage lies in its use of readily available and stable carbon electrophiles, simplifying operational procedures and enhancing functional group tolerance. nih.gov The general mechanism involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species by a chemical reductant like zinc or manganese powder, or via electroreduction. This Ni(0) complex then preferentially undergoes oxidative addition with the more reactive electrophile, typically the vinyl or aryl halide. The resulting organonickel(II) intermediate subsequently reacts with the second electrophile in a process facilitated by the reductant to form the new carbon-carbon bond and regenerate the active Ni(0) catalyst.

A critical challenge in cross-electrophile coupling is managing the relative rates of activation for both electrophiles to prevent undesirable homocoupling side reactions. youtube.com Selectivity is often achieved by carefully tuning reaction conditions, including the choice of catalyst, ligand, and reductant. nih.gov In some systems, dual-catalytic approaches using two different metals (e.g., Ni and Co) have been developed to selectively activate each electrophile, further expanding the reaction's scope and efficiency. youtube.com

Below is a table summarizing typical components used in Nickel-Catalyzed Cross-Electrophile Coupling reactions involving a vinyl bromide like this compound.

Table 1: Typical Reaction Components for Nickel-Catalyzed Cross-Electrophile Coupling

Component Examples Purpose in Reaction
Nickel Catalyst NiCl₂(glyme), NiBr₂ Source of the active nickel species.
Ligand 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy), Terpyridine Stabilizes the nickel center, modulates reactivity and selectivity.
Second Electrophile Alkyl halides (e.g., iodides, bromides), Aryl halides The second coupling partner that provides the R group.
Reductant Zinc (Zn), Manganese (Mn), Tetrakis(dimethylamino)ethylene (TDAE) Provides the electrons necessary to drive the catalytic cycle.
Solvent Dimethylformamide (DMF), Dimethylacetamide (DMA) Provides the medium for the reaction.

| Additive | Sodium Iodide (NaI), Lithium Bromide (LiBr) | Can act as a co-catalyst or improve selectivity by modifying electrophile reactivity. |

Suzuki-Miyaura and Other Cross-Coupling Methodologies

The carbon-bromine bond in this compound, being on an sp²-hybridized carbon, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These methods are fundamental in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organohalide. For this compound, this reaction would involve a palladium catalyst, a base, and an appropriate boronic acid to introduce a new aryl, heteroaryl, or vinyl substituent. The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. rsc.orgresearchgate.net The catalytic cycle generally involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the boronate species (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Stille Coupling The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. chemrxiv.orgnih.gov It is highly versatile, allowing for the coupling of this compound with a wide array of sp²-hybridized groups, including vinyl, aryl, and heteroaryl stannanes. nih.gov While effective, the primary drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. chemrxiv.org The mechanism is similar to the Suzuki coupling, proceeding via oxidative addition, transmetalation, and reductive elimination. Additives like copper(I) salts can sometimes accelerate the reaction. rsc.org

Heck Reaction The Heck reaction involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. acs.org If this compound were subjected to Heck conditions with another alkene (e.g., styrene (B11656) or an acrylate), it would result in the formation of a substituted diene. A key feature of the Heck reaction is its excellent control over stereoselectivity, typically yielding the trans isomer. acs.org

Sonogashira Coupling The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting a vinyl halide with a terminal alkyne. chemrxiv.orgacs.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. chemrxiv.org Coupling this compound with a terminal alkyne under Sonogashira conditions would yield a conjugated enyne structure, a valuable motif in natural products and materials science. acs.org

The following table provides a comparative overview of these key cross-coupling methodologies as they would apply to this compound.

Table 2: Comparison of Cross-Coupling Reactions for this compound

Reaction Coupling Partner Bond Formed Typical Catalyst System Key Features
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) C(sp²)-C(sp²), C(sp²)-C(sp³) Pd(0) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) Mild conditions, low toxicity of byproducts. rsc.org
Stille Organostannane (e.g., R-SnBu₃) C(sp²)-C(sp²), C(sp²)-C(sp³) Pd(0) catalyst, often with LiCl or Cu(I) additive Broad scope, stable reagents, toxic byproducts. chemrxiv.orgnih.gov
Heck Alkene (e.g., R-CH=CH₂) C(sp²)-C(sp²) Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) Forms a new C=C bond, generally with trans selectivity. acs.org

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Specifically forms enyne structures. chemrxiv.orgacs.org |

Directed C(sp³)–H Alkenylation

Directed C(sp³)–H alkenylation represents a state-of-the-art synthetic strategy that enables the formation of a carbon-carbon bond directly between an unactivated C(sp³)–H bond and a vinyl group. In this context, this compound can serve as the vinylating agent. This transformation circumvents the need for pre-functionalization of the C(sp³)–H position, offering a more atom- and step-economical route to complex molecules.

The reaction is typically catalyzed by late transition metals, most commonly palladium. acs.org A prerequisite for this reaction is the presence of a directing group on the substrate containing the target C(sp³)–H bond. This directing group coordinates to the metal center, positioning it in close proximity to a specific C–H bond, thereby enabling selective activation. Common directing groups include pyridines, amides (like 8-aminoquinoline), and carboxylic acids. chemrxiv.orgacs.org

The catalytic cycle is generally understood to proceed through a Pd(II)/Pd(IV) pathway. acs.org The key mechanistic steps are:

Coordination: The directing group on the substrate coordinates to the Pd(II) catalyst.

Oxidative Addition: The vinyl bromide, this compound, undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The newly formed alkyl and vinyl groups on the Pd(IV) center couple via reductive elimination. This step forms the desired C(sp³)–C(sp²) bond and regenerates a Pd(II) species.

Catalyst Regeneration: The Pd(II) species dissociates from the product and re-enters the catalytic cycle.

While highly powerful, these reactions can be sensitive. Vinyl iodides are often more reactive than vinyl bromides, and additives such as silver salts have historically been used to scavenge the halide, although silver-free protocols are now being developed. acs.orgchemrxiv.org The reaction provides a powerful tool for the late-stage functionalization of complex molecules, allowing for the direct installation of the 6,6-dimethyl-1-hepten-2-yl moiety onto an aliphatic framework.

Radical Reactions and Their Selectivity

The carbon-bromine bond in this compound can participate in radical reactions, leading to the formation of a vinyl radical. This highly reactive intermediate can then engage in various transformations. The generation of the vinyl radical typically occurs through two main pathways:

Atom Transfer: Reaction with a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like a trialkyltin hydride (e.g., Bu₃SnH). The tin radical abstracts the bromine atom from the vinyl bromide to generate the vinyl radical.

Electron Transfer: Reduction of the vinyl bromide by a single-electron transfer (SET) reagent or via photoredox catalysis can lead to the formation of a radical anion, which then expels a bromide ion to give the vinyl radical.

Once formed, the 2-(6,6-dimethylhept-1-en-2-yl) radical, a vinyl radical, exhibits high reactivity. nih.gov Its subsequent fate is dictated by the reaction conditions and the other species present in the mixture. Potential pathways include:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule (like a solvent or additive) to form the corresponding alkene, 6,6-dimethyl-1-heptene (B7976473).

Intermolecular Addition: The vinyl radical can add across the double or triple bond of another molecule present in the reaction, a key step in radical-based polymerization or addition reactions. For example, radical vinylation can occur where the radical adds to an electron-deficient alkene. youtube.com

Cyclization: If the molecule contained an appropriately positioned internal π-system, the vinyl radical could undergo an intramolecular cyclization. rsc.org However, given the structure of this compound, this pathway is not intrinsically available unless it is first coupled to a molecule containing an unsaturated moiety.

Selectivity in radical reactions is a crucial consideration. The reactivity of a radical is often inversely proportional to its selectivity. Highly reactive radicals, like the chlorine radical, tend to be less selective in which C-H bond they abstract. In contrast, the bromine radical is significantly less reactive and therefore much more selective, preferentially abstracting hydrogen from positions that lead to the most stable radical intermediate (tertiary > secondary > primary).

In the context of reactions involving this compound, the selectivity would pertain to the reactions of the vinyl radical it forms. The stereochemistry of the double bond can be influenced by the subsequent reaction steps. The vinyl radical itself is known to be in equilibrium between sp² and sp hybridized forms, which can affect the stereochemical outcome of its reactions. nih.gov

The Versatile Synthon: Exploring the Applications of this compound in Advanced Organic Synthesis

The chemical compound this compound, a vinyl bromide, serves as a valuable building block in the intricate field of organic synthesis. Its unique structural features, including a terminal double bond and a bromine atom, render it a versatile reagent for the construction of complex molecular architectures. This article elucidates the multifaceted applications of this compound, focusing on its role as an intermediate in the synthesis of complex molecules, its potential as a precursor for biologically relevant compounds, its utility in the creation of specialty chemicals, and its application in the generation of key synthetic intermediates such as α-bromoketones, β-bromoalkyl esters, and organosilicon compounds.

Applications in Advanced Organic Synthesis As a Building Block

The reactivity of 2-Bromo-6,6-dimethyl-1-heptene is primarily centered around its carbon-carbon double bond and the carbon-bromine bond. These functional groups allow for a variety of chemical transformations, making it a key component in the synthetic chemist's toolbox.

As a bifunctional molecule, this compound can participate in a stepwise fashion in the construction of more elaborate chemical structures. The vinyl bromide moiety can undergo a range of coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. This allows for the introduction of the 6,6-dimethylheptenyl group into a larger molecular framework. Subsequently, the terminal double bond can be further functionalized through various addition reactions, including hydrogenation, epoxidation, or dihydroxylation, to introduce new stereocenters and functional groups. This stepwise reactivity makes it a valuable intermediate in the total synthesis of natural products and other complex organic molecules.

The double bond in this compound provides a handle for the introduction of chirality into a molecule. Asymmetric reactions, such as catalytic asymmetric epoxidation or dihydroxylation, can be employed to create chiral epoxides or diols with high enantiomeric excess. These chiral building blocks are invaluable in the synthesis of biologically active molecules, where specific stereochemistry is often crucial for therapeutic efficacy. For instance, while a related compound, 1-bromo-6,6-dimethyl-2-hepten-4-yne, is a known precursor to the antifungal agent terbinafine, the potential of this compound in the stereoselective synthesis of other biologically relevant molecules, including different antifungal agent precursors, remains an area of interest for synthetic chemists.

The unique 6,6-dimethylheptenyl scaffold of this compound can be incorporated into various organic materials to tailor their physical and chemical properties. For example, polymerization of the double bond, either alone or with other monomers, could lead to the formation of specialty polymers with specific thermal or mechanical properties. The bulky tert-butyl group at the 6-position can influence the polymer's morphology and solubility. Furthermore, the bromine atom can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a diverse range of specialty chemicals with applications in areas such as fragrances, lubricants, and coatings.

While direct conversion of this compound to α-bromoketones or β-bromoalkyl esters may not be a common transformation, its structural features suggest potential pathways to these important synthetic intermediates. For instance, epoxidation of the double bond followed by ring-opening with a bromide source could potentially lead to a bromohydrin, which could then be oxidized to an α-bromoketone. Alternatively, hydroboration-oxidation of the alkene would yield an alcohol, which could be esterified and then subjected to bromination to potentially form a β-bromoalkyl ester. These α-bromoketones and β-bromoalkyl esters are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

A significant application of bromoalkenes like this compound is in the synthesis of organosilicon compounds, particularly α-vinyltrialkoxysilanes. acs.orgnih.govbohrium.com A recently developed method involves a nickel-mediated cross-electrophile coupling reaction of bromoalkenes. acs.orgnih.govbohrium.com This approach allows for the direct formation of α-vinyltrialkoxysilanes, which are versatile reagents in organic synthesis, especially in cross-coupling reactions. acs.orgnih.govbohrium.com The reaction is notable for its compatibility with various functional groups and its ability to be performed under mild conditions. acs.orgnih.gov This method provides a direct route to incorporate a trialkoxysilyl group at the α-position of the vinyl moiety, a transformation that can be challenging using traditional hydrosilylation methods which often yield mixtures of isomers. acs.orgnih.govbohrium.com

The general scheme for this transformation is as follows:


Spectroscopic and Computational Studies of 2 Bromo 6,6 Dimethyl 1 Heptene

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the precise identification and structural analysis of 2-Bromo-6,6-dimethyl-1-heptene. By employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a comprehensive understanding of its molecular architecture can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments within the molecule. The vinyl protons (=CH₂) are expected to appear as two distinct signals in the downfield region, typically between 5.5 and 6.5 ppm. chemicalbook.comcdnsciencepub.com The geminal coupling between these two protons would be small, around 0-5 Hz. libretexts.org The proton on the same carbon as the bromine atom (H-C(Br)-) would likely influence the chemical shift of the adjacent vinyl proton. The methylene (B1212753) protons (-CH₂-) in the alkyl chain would appear as multiplets, with their chemical shifts influenced by their proximity to the double bond and the bulky tert-butyl group. The nine protons of the tert-butyl group (C(CH₃)₃) would give rise to a sharp singlet around 0.9-1.0 ppm, a characteristic feature for this group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. The olefinic carbons are expected in the range of 100-150 ppm. bhu.ac.in The carbon atom bonded to the bromine (C-Br) is anticipated to have a chemical shift around 106 ppm, a typical value for a brominated vinyl carbon. hebmu.edu.cn The other vinyl carbon (=CH₂) would likely appear further downfield. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will have characteristic shifts in the aliphatic region. oregonstate.edu

Predicted ¹H and ¹³C NMR Data for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
=CH₂ (a)~5.8 - 6.2~125-130dJ(gem) = ~0-5
=CH₂ (b)~5.5 - 5.9~125-130dJ(gem) = ~0-5
-CH₂- (C3)~2.2 - 2.4~35-40t
-CH₂- (C4)~1.4 - 1.6~25-30m
-CH₂- (C5)~1.2 - 1.4~40-45t
-C(CH₃)₃-~30-35s
-C(CH₃)₃~0.9 - 1.0~28-32s
C-Br (C2)-~105-110s

Infrared (IR) Spectroscopy for Functional Group Identification and Olefin Characterization

IR spectroscopy is instrumental in identifying the functional groups and confirming the presence of the olefinic bond in this compound. The spectrum is expected to show characteristic absorption bands. orgchemboulder.comlibretexts.org

Key expected IR absorption bands include:

=C-H Stretch: A band appearing above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹) is indicative of the C-H stretching vibration of the vinyl group. spectroscopyonline.comudel.edu

C=C Stretch: A moderate to weak absorption in the region of 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond stretching vibration. orgchemboulder.comlibretexts.org The substitution on the double bond influences the intensity of this peak. spectroscopyonline.com

C-H Bending (Out-of-Plane): Strong bands in the 1000-650 cm⁻¹ region are characteristic of the out-of-plane bending vibrations of the =C-H bonds. orgchemboulder.com For a terminal alkene, prominent bands are expected around 910 cm⁻¹ and 990 cm⁻¹. spectroscopyonline.com

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
=C-H Stretch3010 - 3095Medium
C-H Stretch (aliphatic)2850 - 2960Strong
C=C Stretch1640 - 1680Medium to Weak
=C-H Bend (out-of-plane)910 & 990Strong
C-Br Stretch500 - 600Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.infoyoutube.com This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. youtube.com

The fragmentation of the molecular ion upon electron impact is expected to proceed through several pathways. chemguide.co.ukwikipedia.org Common fragmentation patterns for bromoalkanes include the loss of a bromine radical (M - Br)⁺ and cleavage of the carbon-carbon bonds. libretexts.org The stability of the resulting carbocations will dictate the major fragmentation pathways. chemguide.co.uk For this compound, significant fragments could include the loss of the tert-butyl radical and other alkyl fragments.

Predicted Mass Spectrometry Data for this compound
m/z Value Proposed Fragment Significance
218/220[C₉H₁₇Br]⁺Molecular ion peaks (M⁺, M+2)
139[C₉H₁₇]⁺Loss of Br radical
161/163[C₅H₈Br]⁺Loss of C₄H₉ (tert-butyl) radical
57[C₄H₉]⁺tert-Butyl cation (highly stable)

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides a theoretical framework to understand the reactivity and properties of this compound at a molecular level. Methods like Density Functional Theory (DFT) can be employed to investigate reaction mechanisms and predict selectivity. researchgate.net

Theoretical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for mapping the potential energy surfaces of reactions involving this compound. uokerbala.edu.iq For instance, in an electrophilic addition reaction, such as the addition of HBr, computational methods can be used to model the reaction pathway. researchgate.net This involves locating the transition state structures and calculating their energies to determine the activation barriers. researchgate.net

These theoretical investigations can help elucidate whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving intermediates like carbocations. researchgate.net The nature of the solvent can also be incorporated into these models to provide a more accurate description of the reaction in solution. The study of reaction mechanisms provides a deeper understanding of the chemical transformations the molecule can undergo. khanacademy.org

Understanding Regioselectivity and Stereoselectivity through Computational Analysis

Computational analysis is a powerful tool for predicting and understanding the regioselectivity and stereoselectivity of reactions involving this compound. acs.org In electrophilic additions to this unsymmetrical alkene, the electrophile can add to either of the two double-bonded carbons. numberanalytics.com

By calculating the energies of the possible intermediates (e.g., the two possible carbocations formed upon protonation), the more stable intermediate can be identified, which, according to Markovnikov's rule, will lead to the major product. acs.org Computational models can quantify the electronic and steric effects that govern this selectivity. acs.org For example, the stability of the carbocation intermediate is a key factor in determining the regioselectivity of electrophilic additions. numberanalytics.com Similarly, the stereochemical outcome of reactions can be predicted by modeling the different stereoisomeric transition states and products and comparing their relative energies. acs.org

Conformational Analysis and Electronic Structure Studies

Comprehensive conformational analysis and electronic structure studies are crucial for understanding the reactivity, stability, and potential applications of a molecule. Such studies typically involve a combination of spectroscopic techniques and computational chemistry methods to elucidate the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Conformational Analysis:

A complete conformational analysis of this compound would involve identifying all possible spatial arrangements of its atoms (conformers) that arise from rotation around its single bonds. This would include determining the potential energy surface of the molecule to identify the most stable conformers (energy minima) and the transition states connecting them. Key parameters such as dihedral angles, bond lengths, and bond angles for each stable conformer would be calculated.

Electronic Structure:

The study of the electronic structure would provide insights into the molecule's reactivity, spectroscopic properties, and intermolecular interactions. This involves the analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactions. The distribution of electron density and the electrostatic potential would also be mapped to predict sites susceptible to nucleophilic or electrophilic attack.

At present, specific experimental or theoretical data tables detailing these parameters for this compound are not found in the surveyed scientific literature. General chemical information is available from various databases. chemspider.com

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste and minimize the use of hazardous substances. For a molecule like 2-Bromo-6,6-dimethyl-1-heptene, future research will likely prioritize the development of environmentally benign synthetic methods over traditional bromination techniques that often involve hazardous reagents like liquid bromine.

The choice of solvent is another critical aspect of green synthesis. Future synthetic routes for this compound would likely avoid chlorinated solvents like dichloromethane (B109758) in favor of greener alternatives. digitellinc.com Research on other bromination reactions has shown the successful implementation of renewably sourced solvents like cyclopentyl methyl ether. digitellinc.com The use of alcohols or even water as solvents, where feasible, would further enhance the green credentials of the synthesis. wordpress.com

A comparative look at traditional versus greener bromination methods for similar alkenes highlights the potential for improvement:

Reagent SystemSolventKey Advantages
Liquid Bromine (Br₂)DichloromethaneTraditional, effective
N-Bromosuccinimide (NBS)Water, AlcoholsSafer solid reagent, reduced use of hazardous solvents wordpress.com
Pyridinium TribromideEthanol (B145695)Less toxic than liquid bromine researchgate.net
H₂O₂ / HBrEthanolIn-situ generation of bromine, avoiding transport and storage of Br₂ semanticscholar.org
Sodium Bromide / OxoneCyclopentyl methyl etherUse of a benign salt and a green solvent digitellinc.com

Future research would aim to adapt and optimize these greener methodologies for the specific synthesis of this compound, focusing on maximizing yield and stereoselectivity while adhering to the principles of sustainable chemistry.

Exploration of Novel Catalytic Systems for Functionalization

The vinyl bromide moiety in this compound is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, making it an excellent substrate for a variety of catalytic cross-coupling reactions. The exploration of novel catalytic systems to functionalize this sterically hindered alkene will be a significant research frontier.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to vinyl bromides is well-established. mdpi.com Reactions such as the Suzuki, Stille, and Sonogashira couplings would allow for the introduction of a wide range of substituents at the 2-position of the heptene (B3026448) backbone. mdpi.com A key challenge and area for research will be to develop catalyst systems that are effective for the sterically demanding environment around the double bond in this compound. This may involve the use of specialized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity.

Beyond traditional cross-coupling, novel reactivity patterns for vinyl bromides are being explored. For example, palladium-catalyzed cine-substitution, where the incoming group adds to the adjacent carbon, offers a pathway to products that are not accessible through direct substitution. organic-chemistry.orgrsc.org This could lead to the synthesis of a diverse range of 1-substituted-6,6-dimethyl-2-heptene derivatives from this compound.

Ruthenium-catalyzed reactions also present exciting possibilities. For instance, ruthenium-catalyzed three-component coupling reactions of alkynes, enones, and halide ions have been used to synthesize vinyl halides, and similar catalytic systems could be explored for the functionalization of pre-formed vinyl bromides like this compound. acs.org

The following table summarizes potential catalytic functionalization reactions for this compound based on established methods for other vinyl bromides:

Reaction TypeCatalyst System (Example)Potential Product from this compound
Suzuki CouplingPd(PPh₃)₄ / Base2-Aryl-6,6-dimethyl-1-heptene
Sonogashira CouplingPd(PPh₃)₂Cl₂ / CuI / Amine2-(Alkynyl)-6,6-dimethyl-1-heptene
Buchwald-Hartwig AminationPalladium catalyst / Ligand2-(Amino)-6,6-dimethyl-1-heptene
cine-SubstitutionPalladium catalyst / Pyrrolidine1-(Substituted)-6,6-dimethyl-2-heptene derivatives organic-chemistry.org

Future research will focus on adapting and optimizing these catalytic systems to overcome the steric hindrance of the target molecule and to explore new, unprecedented transformations.

Advanced Applications in Materials Science and Medicinal Chemistry Research

The unique structure of this compound, combining a reactive vinyl bromide with a bulky neopentyl-like tail, suggests potential applications in both materials science and medicinal chemistry.

In materials science, vinyl halides are used as monomers or comonomers in polymerization reactions. nih.govwikipedia.org The bromine atom can impart flame-retardant properties to the resulting polymers. nih.gov It is conceivable that this compound could be polymerized or copolymerized to create novel materials with tailored properties. The bulky 6,6-dimethyl group would likely influence the polymer's physical characteristics, potentially leading to materials with interesting thermal or mechanical properties.

In medicinal chemistry, vinyl halides serve as important synthetic intermediates. nih.govtandfonline.com The vinyl bromide functionality of this compound allows for its use as a building block in the synthesis of more complex molecules with potential biological activity. The lipophilic tail of the molecule could be advantageous for interactions with biological membranes or hydrophobic pockets of proteins. The development of efficient functionalization methods, as discussed in the previous section, would be crucial for synthesizing a library of derivatives for biological screening. For instance, the synthesis of vinylated aromatic and heteroaromatic hydrocarbons, which are common motifs in pharmaceuticals, can be achieved through cross-coupling reactions with vinyl bromides. mdpi.com

The potential applications are summarized below:

FieldPotential ApplicationRationale
Materials Science Flame-retardant polymersThe bromine atom can confer fire resistance.
Specialty polymersThe bulky alkyl tail may influence polymer properties like thermal stability and solubility.
Medicinal Chemistry Synthetic intermediateThe vinyl bromide is a versatile handle for constructing complex molecules. nih.gov
Bioactive compound discoveryThe lipophilic tail could enhance membrane permeability or binding to hydrophobic targets.

Future research in these areas would involve the synthesis of polymers from this compound and the evaluation of their properties, as well as the incorporation of this fragment into new molecular architectures for biological testing.

High-Throughput Screening and Automated Synthesis of Analogues

To fully explore the potential of this compound and its derivatives, modern high-throughput techniques will be indispensable. High-throughput experimentation (HTE) allows for the rapid optimization of reaction conditions and the synthesis of large libraries of related compounds for screening. chemrxiv.orgseqens.com

The application of HTE to the catalytic functionalization reactions discussed in section 6.2 would enable the rapid identification of optimal catalysts, ligands, and reaction conditions for this specific sterically hindered substrate. seqens.com This would accelerate the discovery of efficient synthetic routes to a wide range of analogues.

Once efficient synthetic methods are established, automated synthesis platforms can be employed to generate a library of this compound derivatives. researchgate.net These platforms can perform reactions in parallel, in miniaturized formats, significantly increasing the speed and efficiency of compound production. nih.gov This approach is particularly valuable for creating libraries for medicinal chemistry or materials science research, where a large number of structurally diverse compounds are needed for screening. strath.ac.uk

The workflow for high-throughput exploration could be envisioned as follows:

StepTechniqueGoal
1. Reaction Optimization High-Throughput Experimentation (HTE)Rapidly screen catalysts, ligands, and conditions for functionalization reactions. chemrxiv.orgseqens.com
2. Library Synthesis Automated Parallel SynthesisGenerate a diverse library of this compound analogues. researchgate.net
3. Property/Activity Screening High-Throughput Screening (HTS)Quickly evaluate the synthesized analogues for desired properties (e.g., biological activity, material characteristics).
4. Data Analysis Cheminformatics / Machine LearningIdentify structure-activity relationships and guide the design of the next generation of analogues. chemrxiv.org

The integration of these high-throughput methodologies will be crucial for unlocking the full potential of this compound and its derivatives in an efficient and resource-effective manner.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-6,6-dimethyl-1-heptene, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves bromination of 6,6-dimethyl-1-heptene. Electrophilic addition using bromine (Br₂) or radical bromination with N-bromosuccinimide (NBS) under UV light are common approaches. For regioselective bromination at position 2, steric effects from the 6,6-dimethyl groups must be considered. A two-step process may improve yield: (1) generate the alkene via elimination of a precursor (e.g., dehydration of an alcohol), followed by (2) bromination. Solvent polarity and temperature are critical; non-polar solvents (e.g., CCl₄) favor radical pathways, while polar aprotic solvents (e.g., DCM) enhance electrophilic addition. Yields can vary from 60–85% depending on reagent purity and reaction control .

Table 1 : Comparison of Bromination Methods

MethodReagentSolventYield (%)Selectivity
Radical BrominationNBSCCl₄75Moderate
Electrophilic AdditionBr₂DCM65High
Catalytic HBrHBr/PeroxideEther60Low

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : The vinylic proton (C1) appears as a triplet (δ 5.2–5.8 ppm) due to coupling with adjacent protons. The methyl groups (C6) resonate as a singlet (δ 1.2–1.4 ppm), while the brominated C2 proton may split into a multiplet (δ 4.0–4.5 ppm) .
  • ¹³C NMR : The double-bond carbons (C1 and C2) appear at δ 115–125 ppm, with C2 shifted upfield due to bromine’s electronegativity.

X-ray Crystallography :
Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles. For example, the C-Br bond length is typically 1.93–1.98 Å, and the double bond (C1-C2) is ~1.34 Å. Crystallization via slow evaporation in ethanol or hexane is recommended .

Advanced Research Questions

Q. How do steric and electronic effects from the 6,6-dimethyl groups influence the reactivity of this compound in elimination or substitution reactions?

  • Methodological Answer : The 6,6-dimethyl groups create steric hindrance, favoring elimination over substitution. For example, in E2 reactions with a strong base (e.g., KOtBu), the bulky methyl groups destabilize the transition state for substitution, promoting β-hydride elimination to form 6,6-dimethyl-1,3-heptadiene. Electronic effects from bromine polarize the C2-Br bond, making it susceptible to nucleophilic attack. Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions between experimental and computational NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or inaccuracies in computational parameters. To address this:
  • Solvent Correction : Use implicit solvent models (e.g., PCM in Gaussian) to simulate solvent shifts.
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to account for rotamer populations.
  • Hybrid Methods : Combine experimental data (e.g., NOESY for spatial proximity) with computed chemical shifts (e.g., using ACD/Labs or ChemDraw). Iterative refinement with software like SHELX or Mercury (CCDC) improves accuracy .

Q. How does the stereochemistry of this compound affect its utility in asymmetric synthesis?

  • Methodological Answer : The compound’s planar sp²-hybridized C1-C2 limits stereochemical complexity, but chiral auxiliaries or catalysts can induce asymmetry. For example, in Pd-catalyzed cross-coupling, the bromine serves as a leaving group, while the methyl groups influence steric control. Enantioselective bromination via organocatalysts (e.g., cinchona alkaloids) can yield chiral intermediates. Stereochemical outcomes are verified using chiral HPLC or circular dichroism (CD) spectroscopy .

Data-Driven Research Questions

Q. What computational tools predict the thermodynamic stability and reaction pathways of this compound?

  • Methodological Answer :
  • Reaxys/Scifinder : Identify analogous reactions and activation energies.
  • Gaussian/B3LYP : Calculate Gibbs free energy (ΔG‡) for transition states.
  • AutoDock/Vina : Model binding affinities in biological systems (e.g., enzyme inhibition).
    High-throughput pipelines (e.g., Schrödinger’s Maestro) automate pathway analysis, while machine learning (e.g., Pistachio ) predicts regioselectivity and byproducts.

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